
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminoacetophenone with methyl triphenylphosphonium bromide in the presence of potassium tert-butoxide and dry tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere and involves cooling with an ice bath .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazoles. These products are often characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Aplicaciones Científicas De Investigación
4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Aminothiazole
- 4-Methylthiazole
- 2-Phenylthiazole
Uniqueness
What sets 4-Methyl-2-phenyl-4-(prop-1-en-2-yl)-1,3-thiazole-5(4H)-thione apart is its unique combination of substituents on the thiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential applications. The presence of the prop-1-en-2-yl group, in particular, adds to its versatility in synthetic chemistry.
Propiedades
Número CAS |
108804-99-5 |
|---|---|
Fórmula molecular |
C13H13NS2 |
Peso molecular |
247.4 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-4-prop-1-en-2-yl-1,3-thiazole-5-thione |
InChI |
InChI=1S/C13H13NS2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-8H,1H2,2-3H3 |
Clave InChI |
XQURFAADXPWMQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1(C(=S)SC(=N1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
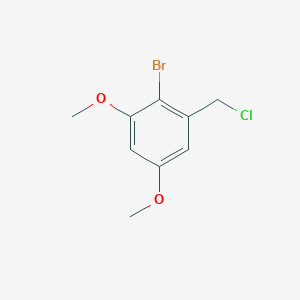
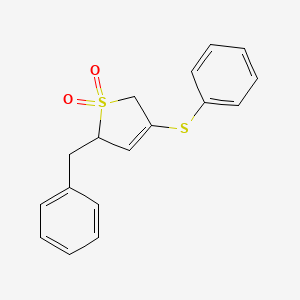
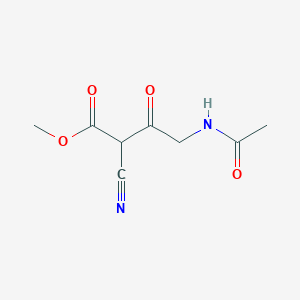
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
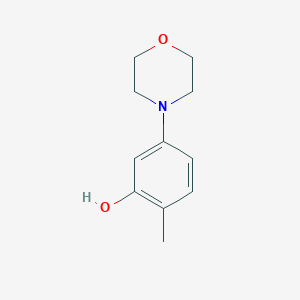
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
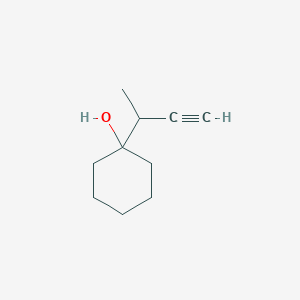
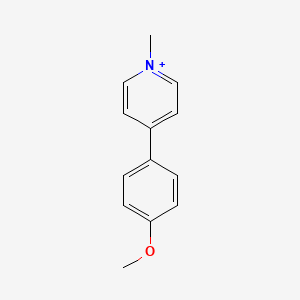

![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)

![N-[(Ethylsulfanyl)methyl]-N-methylnitrous amide](/img/structure/B14321356.png)
